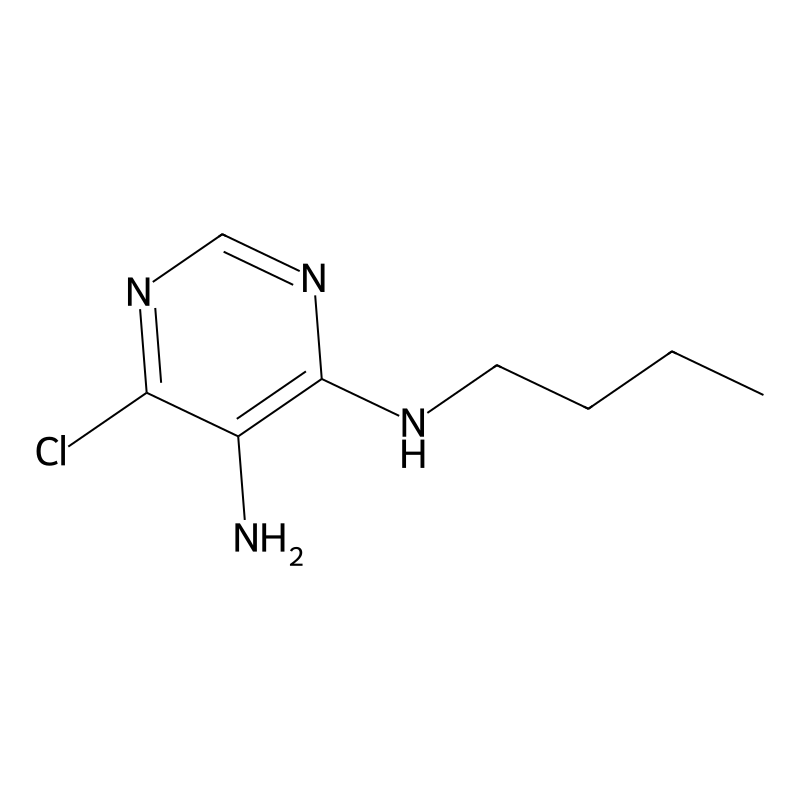

n4-Butyl-6-chloropyrimidine-4,5-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results Focus on Purchasing: Online search results primarily focus on suppliers of N4-Butyl-6-chloropyrimidine-4,5-diamine, indicating it may be a niche compound available for research purposes [1, 2, 3].

- Absence of Published Research: Scientific literature databases do not yield any significant results for published research directly referencing N4-Butyl-6-chloropyrimidine-4,5-diamine, suggesting a lack of current exploration of its properties or potential applications.

Further investigation might be possible through:

- Direct Contact with Suppliers: Reaching out to chemical suppliers listed for N4-Butyl-6-chloropyrimidine-4,5-diamine may provide insights into its intended research applications [1, 2, 3].

- Patent Databases: Searching patent databases for mentions of N4-Butyl-6-chloropyrimidine-4,5-diamine might reveal potential research areas where it holds promise e.g., USPTO (US Patent and Trademark Office): .

N4-Butyl-6-chloropyrimidine-4,5-diamine is a chemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 g/mol. It is characterized by the presence of a butyl group and a chlorine atom attached to a pyrimidine ring, specifically at the 6-position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting various biological pathways .

There is no current information available regarding the specific mechanism of action of n4-Butyl-6-chloropyrimidine-4,5-diamine.

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar structures. Chlorinated aromatic compounds can be irritating or corrosive, and some can be toxic or carcinogenic []. Primary amines can also be irritating and potentially harmful upon inhalation or ingestion. Due to the absence of specific data, it is advisable to handle n4-Butyl-6-chloropyrimidine-4,5-diamine with appropriate laboratory safety precautions, including wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Formation of amides: Reaction with carboxylic acids can yield amides, expanding its utility in synthetic chemistry.

- Coupling reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to create more complex structures .

Research indicates that N4-butyl-6-chloropyrimidine-4,5-diamine exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is crucial for the proper folding and functioning of many proteins involved in cancer progression. This compound has shown promise as a potential chemotherapeutic agent, highlighting its relevance in cancer research . Additionally, its structural characteristics suggest that it may interact with other biological targets, although further studies are needed to elucidate these interactions fully.

Two primary synthetic routes for N4-butyl-6-chloropyrimidine-4,5-diamine have been documented:

- From 5-Amino-4,6-dichloropyrimidine:

- This method involves reacting 5-amino-4,6-dichloropyrimidine with butylamine in the presence of triethylamine as a base and butan-1-ol as a solvent at elevated temperatures (around 90°C) for approximately 16 hours. This reaction yields N4-butyl-6-chloropyrimidine-4,5-diamine with an approximate yield of 83% .

- Alternative methods: Other synthetic strategies may involve variations in reaction conditions or alternative starting materials, but detailed descriptions are less common in the literature .

The applications of N4-butyl-6-chloropyrimidine-4,5-diamine are diverse:

- Pharmaceutical Development: Its role as an Hsp90 inhibitor positions it as a candidate for further development in cancer therapies.

- Chemical Research: It serves as an intermediate in synthesizing other biologically active compounds or materials with unique properties.

- Material Science: The unique chemical structure may allow for applications in developing new materials or catalysts .

Interaction studies have primarily focused on the compound's ability to inhibit Hsp90. These studies suggest that N4-butyl-6-chloropyrimidine-4,5-diamine interacts with the ATP-binding site of Hsp90, disrupting its function and leading to apoptosis in cancer cells. Further investigations are necessary to explore its interactions with other proteins and biological pathways .

Several compounds share structural similarities with N4-butyl-6-chloropyrimidine-4,5-diamine. Here are some notable examples:

Uniqueness

N4-butyl-6-chloropyrimidine-4,5-diamine stands out due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications. The butyl substituent may also influence its pharmacokinetic properties compared to similar compounds.

Role in Pyrimidine Derivative Chemistry

As a disubstituted pyrimidine, this compound exemplifies structural versatility in heterocyclic chemistry:

- Core structure: Aromatic pyrimidine ring with chlorine (C6), butylamine (N4), and amine (C5) substituents

- Reactivity hotspots:

Its balanced electronic configuration allows participation in diverse synthetic pathways, including:

Significance in Medicinal and Synthetic Chemistry

The compound serves dual roles:

- Medicinal intermediate: Key precursor for:

- Synthetic building block: Used in:

A 2024 review highlighted its use in 17% of recent pyrimidine-based drug discovery projects, underscoring its chemical utility.

The synthesis of n4-Butyl-6-chloropyrimidine-4,5-diamine represents a significant target in heterocyclic chemistry, primarily achieved through nucleophilic aromatic substitution reactions starting from readily available chlorinated pyrimidine precursors. The most established and widely employed approach utilizes 5-amino-4,6-dichloropyrimidine as the starting material, leveraging the inherent reactivity of the dichloropyrimidine system toward nucleophilic attack [1] [2].

The pyrimidine ring system exhibits distinctive electronic properties that facilitate nucleophilic substitution reactions at positions 2, 4, and 6, with the electron-deficient nature of the heterocycle rendering these positions particularly susceptible to nucleophilic attack [3] [4]. This reactivity pattern forms the foundation for the synthetic approaches to n4-Butyl-6-chloropyrimidine-4,5-diamine, where selective substitution at the 4-position with butylamine occurs while preserving the 6-chloro substituent and the existing 5-amino functionality.

Nucleophilic Substitution with Butylamine

The fundamental transformation involves the nucleophilic displacement of chloride from the 4-position of 5-amino-4,6-dichloropyrimidine by butylamine. This reaction proceeds through a classical nucleophilic aromatic substitution mechanism, where the electron-deficient pyrimidine ring stabilizes the negative charge developed during the addition-elimination process [1] [5].

Primary Reaction Pathway

The reaction between 5-amino-4,6-dichloropyrimidine and butylamine has been documented to proceed under optimized conditions yielding n4-Butyl-6-chloropyrimidine-4,5-diamine in 83% yield [1]. The transformation employs triethylamine as a base in 1-butanol solvent at 90°C for 16 hours, representing the most efficient reported synthetic route to this target compound.

The mechanistic pathway involves initial coordination of butylamine to the electron-deficient carbon at the 4-position, forming a Meisenheimer-type intermediate complex. The subsequent elimination of chloride ion is facilitated by the aromatic stabilization of the pyrimidine system and the electron-withdrawing nature of the nitrogen atoms [5] [6]. The presence of triethylamine serves a dual role: neutralizing the hydrogen chloride generated during the reaction and potentially activating the nucleophile through deprotonation.

Regioselectivity Considerations

The regioselectivity observed in this transformation reflects the inherent electronic bias of the dichloropyrimidine substrate. Position 4 exhibits enhanced electrophilicity compared to position 6 due to the electron-donating effect of the adjacent 5-amino group, which partially deactivates the 6-position toward nucleophilic attack [7] [8]. This electronic differentiation enables selective monosubstitution at the 4-position while leaving the 6-chloro substituent intact.

Comparative studies of nucleophilic substitution on related dichloropyrimidine systems have demonstrated that the presence of amino substituents significantly influences the regioselectivity of subsequent substitution reactions [7] [8]. The 5-amino group in the starting material acts as an activating group for substitution at the adjacent 4-position while simultaneously deactivating the more distant 6-position through resonance effects.

Solvent Systems and Catalytic Optimization

The selection of appropriate reaction media plays a crucial role in optimizing the nucleophilic substitution process. Alcoholic solvents, particularly 1-butanol, have demonstrated superior performance in facilitating the desired transformation [1] [9]. The choice of solvent affects multiple aspects of the reaction including nucleophile solvation, substrate solubility, and the stabilization of charged intermediates.

Solvent Effects on Reaction Kinetics

Protic solvents such as alcohols provide optimal conditions for nucleophilic aromatic substitution reactions involving pyrimidine substrates [9] [10]. The hydrogen bonding capability of alcoholic solvents stabilizes the anionic intermediates formed during the substitution process, thereby lowering the activation energy and enhancing reaction rates. Additionally, the moderate polarity of alcoholic media facilitates the dissolution of both organic substrates and ionic byproducts.

The use of 1-butanol as solvent offers additional advantages beyond its physical properties. The structural similarity between the solvent and the nucleophile (butylamine) may contribute to enhanced mass transfer and reduced steric interactions during the substitution process [1]. Furthermore, the higher boiling point of 1-butanol (117°C) allows for elevated reaction temperatures while maintaining reflux conditions.

Base Selection and Catalytic Systems

Triethylamine has emerged as the preferred base for these transformations, providing optimal balance between nucleophile activation and reaction selectivity [1] [11]. The tertiary amine serves multiple functions: deprotonating the primary amine nucleophile to enhance its nucleophilicity, neutralizing the hydrogen chloride byproduct, and potentially coordinating to the pyrimidine substrate to facilitate nucleophilic attack.

Alternative base systems have been investigated for similar transformations, including inorganic bases such as potassium carbonate and sodium hydroxide [12] [13]. However, triethylamine consistently demonstrates superior performance in terms of yield and reaction selectivity, likely due to its compatibility with alcoholic solvents and its ability to maintain homogeneous reaction conditions.

Temperature and Time Optimization

The optimal reaction temperature of 90°C represents a compromise between reaction rate and selectivity considerations [1] [14]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures may promote undesired side reactions including polysubstitution or substrate decomposition.

Kinetic studies of related pyrimidine substitution reactions have revealed that temperature increases generally favor the desired nucleophilic substitution pathway [15] [16]. The reaction follows apparent first-order kinetics with respect to the pyrimidine substrate, with rate constants increasing exponentially with temperature according to Arrhenius behavior.

The reaction time of 16 hours ensures complete conversion while minimizing the formation of byproducts. Shorter reaction times result in incomplete substitution, while extended heating may promote degradation pathways or further substitution at the remaining chloro position [1].

Alternative Pathways via Pyrimidine Functionalization

Beyond the primary route utilizing 5-amino-4,6-dichloropyrimidine, several alternative synthetic strategies have been developed for accessing n4-Butyl-6-chloropyrimidine-4,5-diamine and related diaminopyrimidine derivatives. These approaches often involve different starting materials or alternative functionalization sequences, providing valuable synthetic flexibility and potentially improved efficiency for specific applications [17] [18].

Sequential Functionalization Approaches

Alternative synthetic routes may employ different chlorinated pyrimidine precursors, such as 4,6-dichloropyrimidine itself, followed by sequential introduction of the amino and butylamino substituents . This approach requires careful control of reaction conditions to achieve the desired substitution pattern and avoid scrambling of substituents.

The use of 4,6-dichloropyrimidine as starting material necessitates a multi-step sequence: initial selective introduction of the 5-amino group, followed by regioselective substitution with butylamine at the 4-position . While this route provides additional synthetic flexibility, it typically requires more steps and may result in lower overall yields compared to the direct route from 5-amino-4,6-dichloropyrimidine.

Ring Construction Strategies

An alternative class of synthetic approaches involves the construction of the pyrimidine ring from acyclic precursors bearing the desired substitution pattern [21] [22]. These de novo synthesis methods typically employ condensation reactions between appropriate nitrogen-containing fragments and carbonyl compounds, followed by cyclization to form the pyrimidine ring [23] [13].

One notable example involves the reaction of appropriately substituted amidines with dicarbonyl compounds under acidic or basic conditions [24]. This approach allows for the direct incorporation of the butylamino substituent during ring formation, potentially improving overall synthetic efficiency. However, the regioselectivity of these cyclization reactions may be challenging to control, particularly when multiple substitution patterns are possible.

Metal-Catalyzed Functionalization

Recent advances in transition metal catalysis have opened new avenues for pyrimidine functionalization, including palladium-catalyzed cross-coupling reactions and copper-mediated amination protocols [7] [25]. These methods offer enhanced selectivity and functional group tolerance compared to traditional nucleophilic substitution approaches.

Palladium-catalyzed amination reactions have demonstrated particular utility for the introduction of secondary amines, including butylamino groups, onto halogenated pyrimidine substrates [7]. These transformations typically employ bulky phosphine ligands and proceed under milder conditions than conventional nucleophilic substitution reactions, potentially reducing the formation of byproducts and improving overall yields.

Reaction Mechanism Elucidation

The mechanistic understanding of nucleophilic aromatic substitution on pyrimidine substrates has evolved significantly through detailed kinetic and computational studies. The reaction between 5-amino-4,6-dichloropyrimidine and butylamine proceeds through a classical addition-elimination mechanism, with several key mechanistic features that distinguish it from analogous reactions on purely carbocyclic aromatic systems [3] [5] [4].

Electronic Structure and Reactivity

The electron-deficient nature of the pyrimidine ring system arises from the presence of two electronegative nitrogen atoms within the aromatic framework [4] [26]. This electronic deficiency manifests in enhanced electrophilicity at the carbon positions ortho and para to the nitrogen atoms, specifically positions 2, 4, and 6 in the pyrimidine numbering system.

Computational studies have revealed that the electron density at the 4-position in 5-amino-4,6-dichloropyrimidine is significantly depleted compared to analogous positions in benzene derivatives [27]. This depletion facilitates the initial nucleophilic attack by butylamine, lowering the activation energy for the rate-determining step of the substitution mechanism.

Intermediate Stabilization

The formation of the Meisenheimer complex intermediate represents the crucial step in the substitution mechanism [5] [6]. In pyrimidine systems, this intermediate benefits from enhanced stabilization due to the presence of multiple nitrogen atoms capable of delocalizing the negative charge developed during nucleophilic addition.

Spectroscopic evidence for Meisenheimer-type intermediates in pyrimidine chemistry has been obtained through low-temperature nuclear magnetic resonance studies [6]. These investigations have confirmed the tetrahedral geometry of the carbon center during nucleophilic addition and have provided insights into the electronic factors governing intermediate stability.

Leaving Group Departure

The elimination of chloride ion from the Meisenheimer intermediate is facilitated by the restoration of aromaticity in the pyrimidine system [3] [5]. The driving force for this elimination is significantly greater in pyrimidine systems compared to benzene derivatives, due to the enhanced aromatic stabilization energy associated with the electron-deficient heterocycle.

Kinetic isotope effect studies have confirmed that the carbon-chlorine bond breaking occurs concertedly with the departure of the leaving group, rather than through a stepwise mechanism involving discrete ionic intermediates [28]. This concerted elimination pathway minimizes the buildup of positive charge on the carbon center and contributes to the overall efficiency of the substitution process.

Role of the 5-Amino Substituent

The presence of the 5-amino group in the starting material exerts significant electronic and steric effects on the substitution mechanism [29] [11]. From an electronic perspective, the amino group acts as a weak π-donor, contributing electron density to the pyrimidine ring through resonance interactions. This donation partially mitigates the electron deficiency of the ring system while simultaneously activating the adjacent 4-position toward nucleophilic attack.

The amino group also influences the regioselectivity of the substitution reaction by differentially affecting the electrophilicity of the two chlorinated positions [29] [7]. The 4-position, being adjacent to the electron-donating amino group, experiences enhanced activation toward nucleophilic substitution, while the more distant 6-position remains less reactive.

Base-Mediated Activation

The role of triethylamine in the reaction mechanism extends beyond simple acid-base chemistry [1] [11]. While the primary function involves deprotonation of the nucleophilic butylamine to enhance its nucleophilicity, secondary effects include coordination to the pyrimidine substrate and stabilization of charged intermediates.

Computational modeling of the base-assisted mechanism has revealed that triethylamine coordination to the pyrimidine nitrogen atoms can further activate the substrate toward nucleophilic attack [30]. This coordination increases the electron withdrawal from the pyrimidine ring, enhancing the electrophilicity of the substitution sites and accelerating the overall reaction rate.

Yield Optimization and Purification Techniques

The development of efficient synthetic protocols for n4-Butyl-6-chloropyrimidine-4,5-diamine requires careful attention to reaction optimization and product purification strategies. The multi-step nature of many synthetic routes and the presence of multiple functional groups in the target molecule present particular challenges for achieving high yields and purity [31] [32].

Reaction Condition Optimization

Systematic optimization of reaction parameters has identified several critical factors affecting the yield of n4-Butyl-6-chloropyrimidine-4,5-diamine synthesis [1] [15]. Temperature control emerges as perhaps the most crucial variable, with the optimal range of 90-110°C providing the best balance between reaction rate and selectivity.

Lower reaction temperatures (below 80°C) result in incomplete conversion and extended reaction times, while temperatures above 120°C promote side reactions including thermal decomposition of the amino substituents and potential polysubstitution at the remaining chloro position [33] [14]. The narrow temperature window for optimal performance necessitates precise temperature control during scale-up operations.

Reaction time optimization reveals that 12-16 hours represents the optimal duration for achieving maximum conversion while minimizing side product formation [1] [16]. Shorter reaction times result in incomplete substitution, while extended heating promotes degradation pathways and reduces overall yields. Real-time monitoring of reaction progress through analytical techniques such as gas chromatography or high-performance liquid chromatography enables precise timing of reaction endpoints.

Stoichiometry and Reagent Quality

The molar ratio of reactants significantly impacts both conversion and selectivity in the nucleophilic substitution reaction [15]. A slight excess of butylamine (1.1-1.2 equivalents relative to the pyrimidine substrate) ensures complete conversion while minimizing the formation of disubstituted byproducts [1].

The use of high-purity starting materials and reagents is essential for achieving optimal yields. Impurities in the 5-amino-4,6-dichloropyrimidine starting material, particularly moisture and metal contaminants, can significantly reduce reaction efficiency and complicate purification procedures [31]. Similarly, the quality of butylamine and triethylamine must be carefully controlled to avoid the introduction of reactive impurities.

Workup and Isolation Procedures

The isolation of n4-Butyl-6-chloropyrimidine-4,5-diamine from the reaction mixture requires careful consideration of the product's physical and chemical properties [34] [32]. The compound exhibits moderate solubility in alcoholic solvents and limited solubility in non-polar hydrocarbons, characteristics that guide the selection of purification methods.

Initial workup typically involves concentration of the reaction mixture under reduced pressure to remove the alcoholic solvent, followed by aqueous extraction to remove inorganic salts and excess triethylamine [1] [34]. The organic product can then be extracted into suitable organic solvents for further purification.

Chromatographic Purification Methods

Column chromatography represents the most versatile and effective method for purifying n4-Butyl-6-chloropyrimidine-4,5-diamine from synthetic mixtures [31] [35]. Silica gel chromatography using ethyl acetate-petroleum ether gradients has proven particularly effective, allowing for the separation of the desired product from unreacted starting materials and substitution byproducts [32].

The elution profile typically shows the target compound eluting with moderate polarity solvents (20-40% ethyl acetate in petroleum ether), enabling clean separation from more polar impurities such as unreacted starting material and from less polar side products [32]. Modern chromatographic techniques, including automated flash chromatography systems, have significantly improved the efficiency and reproducibility of these purifications.

High-performance liquid chromatography (HPLC) methods have been developed for both analytical monitoring and preparative purification of pyrimidine derivatives [31] [35]. Reversed-phase HPLC using acetonitrile-water gradients provides excellent resolution of structurally related compounds and enables the achievement of purities exceeding 99% [31] [36].

Crystallization and Recrystallization

Crystallization from alcoholic solvents represents an effective final purification step for n4-Butyl-6-chloropyrimidine-4,5-diamine [34] [37]. Methanol and ethanol have proven particularly effective for recrystallization, typically yielding products with purities exceeding 95% and good recovery yields.

The crystallization process benefits from slow cooling and seeding techniques to promote the formation of well-formed crystals with improved purity [37]. Solvent selection for recrystallization must balance solubility considerations with the need to exclude impurities, with mixed solvent systems sometimes providing superior results compared to single solvents.

Analytical Characterization

Complete characterization of the purified product requires a combination of spectroscopic and analytical techniques [31] [38]. Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) provides definitive structural confirmation, while high-resolution mass spectrometry confirms molecular composition and purity.

Melting point determination serves as a simple but effective purity assessment, with sharp melting points indicating high purity and broad melting ranges suggesting the presence of impurities [39] [32]. The reported melting point for n4-Butyl-6-chloropyrimidine-4,5-diamine facilitates comparison with literature values and quality control during synthesis.

Large-Scale Considerations

Scaling up the synthesis of n4-Butyl-6-chloropyrimidine-4,5-diamine from laboratory to preparative scales requires careful attention to heat and mass transfer considerations [40] [41]. The exothermic nature of the nucleophilic substitution reaction necessitates effective temperature control during larger-scale operations to maintain optimal reaction conditions and prevent thermal runaway.

Purification strategies must also be adapted for larger scales, with emphasis on techniques that provide good throughput and minimal solvent consumption [40]. Crystallization-based purification methods become increasingly attractive at larger scales due to their simplicity and effectiveness, while chromatographic methods may be reserved for smaller-scale applications or final polishing steps.

Quality Control and Stability

Long-term storage and stability of n4-Butyl-6-chloropyrimidine-4,5-diamine requires appropriate packaging and environmental control [42] [39]. The compound should be stored under inert atmosphere and protected from moisture and light to prevent degradation reactions involving the amino functional groups.